SEC inhibitor KL-2

transcription elongation protein–protein interaction inhibitor cancer biology

SEC inhibitor KL-2 (CAS 900308-51-2) is a peptidomimetic lead compound that functions as a potent and selective disruptor of the Super Elongation Complex (SEC). It inhibits transcription elongation by RNA Polymerase II through targeted disruption of the protein–protein interaction between the SEC scaffolding protein AFF4 and the Cyclin T1 (CCNT1) subunit of P-TEFb, a mechanism orthogonal to ATP-competitive CDK9 kinase inhibitors or BET bromodomain blockers.

Molecular Formula C17H13ClFNO3
Molecular Weight 333.7 g/mol
Cat. No. B608356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSEC inhibitor KL-2
SynonymsKL2;  KL 2;  KL-2
Molecular FormulaC17H13ClFNO3
Molecular Weight333.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C=C(C2=CC=C(C=C2)F)O
InChIInChI=1S/C17H13ClFNO3/c1-10-2-5-12(18)8-14(10)20-17(23)16(22)9-15(21)11-3-6-13(19)7-4-11/h2-9,21H,1H3,(H,20,23)/b15-9-
InChIKeyFKGPCOZLGSAHRR-DHDCSXOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SEC Inhibitor KL-2: A Peptidomimetic Disruptor of the AFF4–P-TEFb Interaction for MYC-Driven Cancer Research


SEC inhibitor KL-2 (CAS 900308-51-2) is a peptidomimetic lead compound that functions as a potent and selective disruptor of the Super Elongation Complex (SEC) [1]. It inhibits transcription elongation by RNA Polymerase II through targeted disruption of the protein–protein interaction between the SEC scaffolding protein AFF4 and the Cyclin T1 (CCNT1) subunit of P-TEFb, a mechanism orthogonal to ATP-competitive CDK9 kinase inhibitors or BET bromodomain blockers [1][2]. KL-2 was co-discovered alongside its structural homolog KL-1 and has demonstrated in vivo efficacy in delaying tumor progression in a mouse xenograft model of MYC-driven cancer [1].

Why SEC Inhibitor KL-2 Cannot Be Substituted by Close Analogs Without Quantitative Loss of Target Engagement


Within the limited chemical space of SEC protein–protein interaction disruptors, subtle structural variations produce large differences in binding affinity. The closest structural analog, KL-1, shares the same AFF4–CCNT1 disruption mechanism but exhibits a 2.32-fold weaker Ki value, meaning that substituting KL-2 with KL-1 without dose adjustment would result in substantially lower target occupancy at equivalent concentrations [1]. Furthermore, pan-CDK9 kinase inhibitors such as flavopiridol and BET bromodomain inhibitors such as JQ1 fail to disrupt the AFF4–CCNT1 interaction entirely, demonstrating that SEC disruption cannot be recapitulated by agents targeting adjacent transcriptional nodes [1]. These quantitative differences are not cosmetic; they directly affect downstream MYC transcriptional suppression and in vivo tumor growth delay outcomes, making compound-level selection a critical procurement decision [1].

KL-2 Differential Evidence: Quantitative Head-to-Head Comparisons for Procurement Decisions


KL-2 Exhibits 2.32-Fold Higher Affinity for AFF4–CCNT1 Disruption Compared to Structural Homolog KL-1

In a bead-based AlphaScreen assay measuring disruption of the AFF4–CCNT1 interaction, KL-2 demonstrated a Ki of 1.50 μM, while its closest structural homolog KL-1 exhibited a Ki of 3.48 μM under identical experimental conditions [1]. This represents a 2.32-fold improvement in binding affinity for KL-2 over KL-1, directly reported in the primary discovery publication as a head-to-head comparison within the same figure panel [1].

transcription elongation protein–protein interaction inhibitor cancer biology

KL-2 Reduces SEC Scaffold Protein Levels Without Affecting CDK9 or CCNT1, Confirming a Non-Kinase Mechanism Distinct from Pan-CDK9 Inhibitors

Treatment of HEK293T cells with KL-2 reduced protein levels of SEC components AFF1 and AFF4, but did not reduce protein levels of CDK9 or CCNT1 [1]. This contrasts with pan-CDK9 kinase inhibitors such as flavopiridol, which broadly inhibit CDK9 kinase activity but do not disrupt the AFF4–CCNT1 interaction and do not selectively deplete SEC scaffold proteins [1]. This differential protein-level selectivity demonstrates that KL-2 operates through a mechanism orthogonal to ATP-competitive CDK9 inhibition [1].

selectivity profiling transcription elongation target engagement

KL-2 Disruption of AFF4–CCNT1 Is Mechanistically Distinct from BET Bromodomain Inhibitors That Fail to Disrupt This Interaction

In the same AlphaScreen assay used to characterize KL-1 and KL-2, BET domain inhibitors were tested and found unable to disrupt the AFF4–CCNT1 interaction [1]. This establishes that SEC disruption via direct AFF4–CCNT1 protein–protein interaction inhibition is mechanistically distinct from BRD4/P-TEFb inhibition by BET bromodomain blockers such as JQ1, which inhibit release of paused Pol II through a different molecular interface [1].

mechanism of action BET inhibitor comparison transcriptional addiction

KL-2 Downregulates MYC and MYC-Dependent Transcriptional Programs in Mammalian Cells at Transcriptome-Wide Scale

RNA-seq analysis of HEK293T cells treated with KL-2 for 24 hours revealed downregulation of 1,911 genes, with MYC target gene sets and RNA splicing-related factors among the top enriched terms for downregulated genes [1]. MYC protein levels and canonical MYC targets were decreased, and 63.8% of SEC inhibitor-downregulated genes (1,221 out of 1,911) were also significantly downregulated by SEC subunit depletion, confirming on-target transcriptional effects [1]. KL-1 produced similar transcriptional changes, but the quantitative potency difference (Ki 1.50 μM vs 3.48 μM) indicates that KL-2 achieves comparable transcriptional suppression at lower concentrations [1].

MYC transcription RNA-seq cancer gene regulation

KL-2 Delays Tumor Progression in a Mouse Xenograft Model of MYC-Driven Cancer, Demonstrating In Vivo Proof-of-Concept

In a mouse xenograft model of MYC-driven cancer, treatment with KL-2 delayed tumor progression, providing the first in vivo demonstration that a small-molecule SEC disruptor can suppress oncogenic transcription in a living system [1]. KL-1 was also tested in parallel and showed tumor growth delay, but the publication presents KL-1 and KL-2 as co-characterized lead compounds with comparable in vivo effects when dosed appropriately [1]. The in vivo efficacy data, combined with the 2.32-fold biochemical potency advantage of KL-2 over KL-1, positions KL-2 as the higher-affinity tool for in vivo studies where dosing constraints may limit achievable target engagement [1].

in vivo efficacy xenograft MYC-driven cancer

KL-2 Attenuates Heat-Shock Response Across Species, Confirming Evolutionary Conservation of SEC-Dependent Rapid Transcription

SEC is required for induction of heat-shock genes, and treatment with KL-2 attenuates the heat-shock response from Drosophila to human cells [1]. This cross-species conservation of effect was demonstrated for both KL-1 and KL-2 in the same study, providing functional validation that SEC disruption by KL-2 impairs rapid transcriptional responses in a manner consistent across metazoan species [1]. This functional readout provides a robust, low-cost phenotypic assay for verifying KL-2 activity in any new cell line or model system prior to more costly transcriptomic or in vivo experiments [1].

heat-shock response evolutionary conservation transcription elongation

High-Impact Application Scenarios for SEC Inhibitor KL-2 Based on Verified Differential Evidence


MYC-Driven Cancer Cell Line Profiling and Chemical Biology Studies

KL-2 is optimally deployed for in vitro profiling of MYC-amplified cancer cell lines such as H2171 (MYC-amplified small cell lung carcinoma), where SEC co-localizes with MYC on chromatin and drives transcriptional addiction. The 2.32-fold Ki advantage over KL-1 [1] translates to lower working concentrations required to achieve >50% target engagement, reducing solvent (DMSO) exposure and minimizing off-target artifacts in cell viability and gene expression assays. Researchers can use the heat-shock response attenuation phenotype [1] as a rapid quality-control check for compound activity in each new cell line. For procurement decisions, KL-2 should be selected over KL-1 when dose-response studies require the widest possible dynamic range between full target engagement and no-effect concentrations.

In Vivo Xenograft Studies of MYC-Driven Tumor Models

KL-2 has demonstrated in vivo tumor growth delay in a MYC-driven xenograft model [1], establishing it as a tool compound suitable for preclinical oncology studies. When planning in vivo experiments, the higher affinity of KL-2 (Ki = 1.50 μM) compared to KL-1 (Ki = 3.48 μM) [1] may provide a larger safety margin between efficacious exposure and dose-limiting toxicity. Procurement specifications should include HPLC purity ≥98% and confirmation of the correct molecular formula (C₁₇H₁₃ClFNO₃; MW 333.74) to ensure reproducibility of pharmacokinetic properties across studies.

Transcriptional Elongation Mechanistic Studies Independent of CDK9 Kinase Activity

For laboratories studying promoter-proximal pausing and processive elongation, KL-2 uniquely enables selective disruption of the AFF4–P-TEFb protein–protein interface without inhibiting CDK9 kinase activity or reducing CDK9/CCNT1 protein levels [1]. This contrasts with pan-CDK9 inhibitors like flavopiridol and BET inhibitors like JQ1, which cannot disrupt the AFF4–CCNT1 interaction [1]. KL-2 is therefore the preferred tool for dissecting SEC-specific transcriptional functions, enabling ChIP-seq studies of Pol II occupancy changes at promoter-proximal regions without confounding effects from global CDK9 inhibition. Procurement of KL-2 rather than KL-1 is advised for experiments where maximizing AFF4–CCNT1 disruption per unit concentration is prioritized.

Cross-Species Validation of SEC-Dependent Rapid Transcriptional Responses

KL-2 attenuates the heat-shock response from Drosophila to human cells [1], providing an evolutionarily conserved functional readout that can serve as a pharmacodynamic biomarker. This cross-species conservation makes KL-2 suitable for translational studies bridging invertebrate genetic models and mammalian disease models. Researchers can standardize KL-2 activity verification across model organisms using the heat-shock assay as a cost-effective alternative to biochemical Ki determination, ensuring consistent target engagement before initiating more resource-intensive experiments such as RNA-seq or ChIP-seq.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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